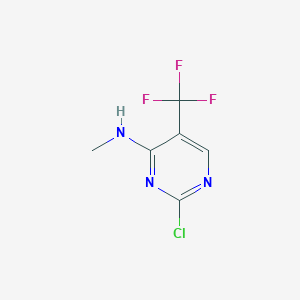
2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine
Vue d'ensemble
Description
2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine is a chemical compound with the molecular formula C6H5ClF3N3 and a molecular weight of 211.57 g/mol . It is a solid compound that is typically stored in a dark, dry place at temperatures below -20°C . This compound is known for its use in various scientific research applications, particularly in the synthesis of small molecule inhibitors for Parkinson’s therapy .
Méthodes De Préparation
The synthesis of 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine involves several steps. One common method includes the reaction of 2,4-dichloro-5-(trifluoromethyl)pyrimidine with ethanolamine in tetrahydrofuran (THF) at 0°C, followed by stirring at room temperature . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to meet regulatory standards .
Analyse Des Réactions Chimiques
2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine undergoes various chemical reactions, including substitution reactions. For example, it can react with nucleophiles to replace the chlorine atom with other functional groups . Common reagents used in these reactions include bases and solvents such as THF.
Applications De Recherche Scientifique
2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine is widely used in scientific research, particularly in the field of medicinal chemistry. It is a key reagent in the synthesis of small molecule inhibitors targeting Leucine-Rich Repeat Kinase 2 (LRRK2), which is implicated in Parkinson’s disease . Additionally, this compound is used in the development of other pharmaceuticals and agrochemicals due to its unique chemical properties . Its trifluoromethyl group is particularly valuable in drug design, as it can enhance the metabolic stability and bioavailability of pharmaceutical compounds .
Mécanisme D'action
The mechanism of action of 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as LRRK2 . By inhibiting the activity of this kinase, the compound can modulate various cellular pathways involved in neurodegeneration. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity for its target .
Comparaison Avec Des Composés Similaires
2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine can be compared with other pyrimidine derivatives, such as 2-chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-4-amine . While both compounds share a similar core structure, the presence of different substituents (methyl vs. ethyl) can significantly impact their chemical reactivity and biological activity. The unique combination of the chloro and trifluoromethyl groups in this compound makes it particularly effective in its applications, distinguishing it from other related compounds .
Propriétés
IUPAC Name |
2-chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF3N3/c1-11-4-3(6(8,9)10)2-12-5(7)13-4/h2H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZWBBJKHCGBCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC=C1C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40610581 | |
| Record name | 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
515824-43-8 | |
| Record name | 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
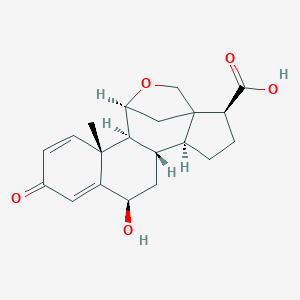
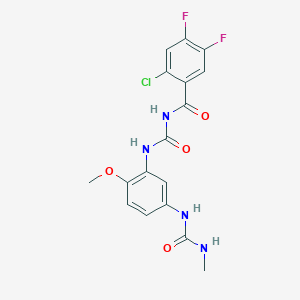
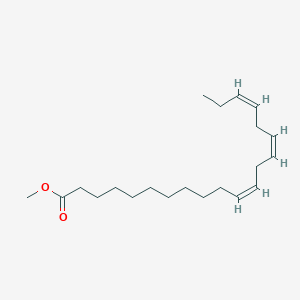
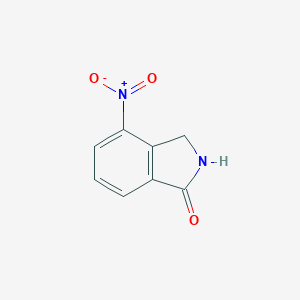
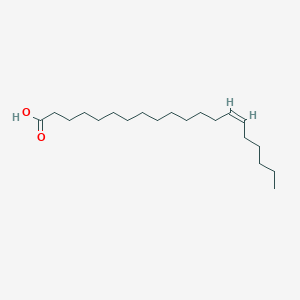

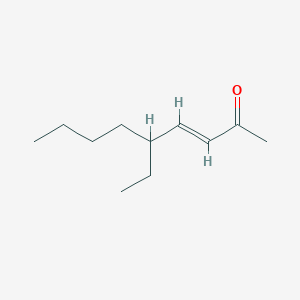
![3-Amino-4-[ethyl(methyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B52751.png)
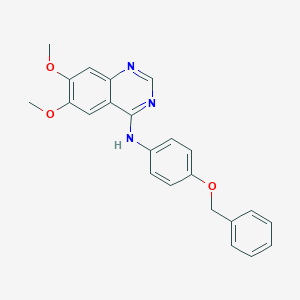
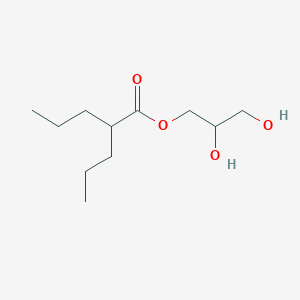
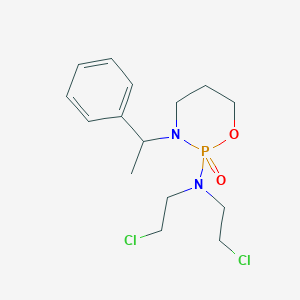
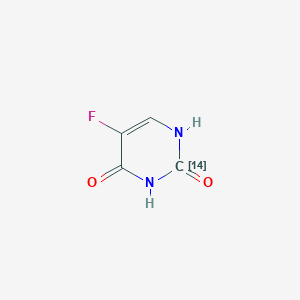
![8,9-Dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B52766.png)
![3-[(1-Phenylethyl)amino]propan-1-OL](/img/structure/B52768.png)
